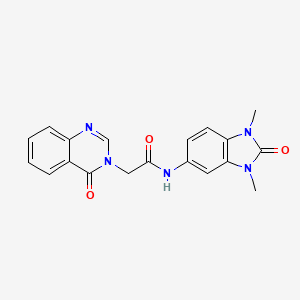![molecular formula C12H14ClN5O2 B4771014 2-({4-[(4-氯苯基)氨基]-6-甲氧基-1,3,5-三嗪-2-基}氨基)乙醇](/img/structure/B4771014.png)
2-({4-[(4-氯苯基)氨基]-6-甲氧基-1,3,5-三嗪-2-基}氨基)乙醇
描述
2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloroanilino group, a methoxy group, and an aminoethanol group
科学研究应用
2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol typically involves the reaction of 4-chloroaniline with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form an intermediate. This intermediate is then reacted with methanol to introduce the methoxy group, followed by the reaction with ethanolamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, often at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
作用机制
The mechanism of action of 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[[4-(4-Chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]acetic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-[[4-(4-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol is unique due to the presence of the methoxy group and the aminoethanol moiety. These functional groups contribute to its distinct chemical properties and potential applications. For example, the methoxy group can enhance the compound’s solubility and stability, while the aminoethanol group can facilitate its interaction with biological targets.
属性
IUPAC Name |
2-[[4-(4-chloroanilino)-6-methoxy-1,3,5-triazin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-20-12-17-10(14-6-7-19)16-11(18-12)15-9-4-2-8(13)3-5-9/h2-5,19H,6-7H2,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPANFBAPWMQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4770933.png)

![2-({5-[1-(3,4-dimethylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4770940.png)
![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4770948.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4770952.png)

![2-(4-chlorophenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4770961.png)
![N-[2-(cyclohexylthio)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B4770964.png)

![1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4770985.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4770986.png)

![4-benzyl-3-[(3-bromobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4771013.png)
![4,5-DIMETHOXY-2-[3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B4771025.png)
